molecular formula C9H8N2O B1582197 6-Methoxyquinoxaline CAS No. 6639-82-3

6-Methoxyquinoxaline

Cat. No.: B1582197
CAS No.: 6639-82-3
M. Wt: 160.17 g/mol
InChI Key: BURIFIXTNVTJJN-UHFFFAOYSA-N
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Description

6-Methoxyquinoxaline is an organic compound with the molecular formula C9H8N2O. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyquinoxaline can be synthesized through various methods. One common approach involves the condensation of 2-nitroaniline with hydrazine monohydrate in the presence of a catalyst such as graphene oxide. The reaction mixture is typically heated to 100°C for 3-4 hours in a screw-capped glass tube .

Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For instance, one method includes the hydrogenation of a precursor compound using Raney nickel in benzene, followed by a reaction with sodium acetate in aqueous acetic acid .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrazine hydrate and palladium on activated charcoal are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Hydrogenated quinoxaline compounds.

    Substitution: Functionalized quinoxaline derivatives with various substituents.

Comparison with Similar Compounds

Uniqueness: 6-Methoxyquinoxaline stands out due to its unique bicyclic structure, which allows for diverse chemical modifications and applications. Its ability to act as a precursor for various biologically active compounds makes it particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

6-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIFIXTNVTJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287102
Record name 6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-82-3
Record name 6639-82-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the Thalleioquine reaction and how does 6-methoxyquinoxaline play a role in understanding it?

A1: The Thalleioquine reaction involves the reaction of quinoline compounds with bromine water and ammonia, resulting in a characteristic green coloration. [] Researchers have used this compound, a quinoxaline derivative, as a model compound to study the reaction mechanism. [] This led to the isolation and identification of two colored products: a red 8,8'-biquinolinyl derivative and a blue, super-stable radical compound. [] This research provides valuable insights into the complex chemistry of the Thalleioquine reaction.

Q2: Can you provide details on the structural characterization of a this compound derivative?

A2: Research on 2,3-dichloro-6-methoxyquinoxaline (C₉H₆Cl₂N₂O) provides insights into its structural characteristics. [] This derivative crystallizes in the monoclinic system with the space group P21/n. [] Its unit cell dimensions are a = 15.597(6) Å, b = 3.9346(16) Å, c = 15.614(6) Å, and β = 101.834(4)°. []

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